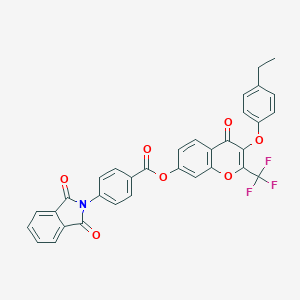
3-(4-ethylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 4-(1,3-dioxoisoindolin-2-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-ethylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 4-(1,3-dioxoisoindolin-2-yl)benzoate is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-(4-ethylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 4-(1,3-dioxoisoindolin-2-yl)benzoate involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and inflammation. It has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division, leading to the inhibition of cancer cell growth. It also inhibits the NF-κB signaling pathway, which is involved in inflammation and oxidative stress-related diseases.
Biochemical and Physiological Effects:
3-(4-ethylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 4-(1,3-dioxoisoindolin-2-yl)benzoate has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to the inhibition of cancer cell growth. It also has anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-(4-ethylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 4-(1,3-dioxoisoindolin-2-yl)benzoate in lab experiments is its potential as a cancer therapy agent. It has shown promising results in inhibiting the growth of cancer cells, making it a potential candidate for the development of new cancer therapies. However, one of the limitations of using this compound is its potential toxicity, which needs to be further studied and evaluated before it can be used in clinical trials.
Orientations Futures
There are several future directions for the study of 3-(4-ethylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 4-(1,3-dioxoisoindolin-2-yl)benzoate. One of the major areas of research is in the development of new cancer therapies, where this compound has shown promising results in inhibiting the growth of cancer cells. It can also be further studied for its anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases. Additionally, further studies need to be conducted to evaluate its potential toxicity and safety before it can be used in clinical trials.
Méthodes De Synthèse
The synthesis of 3-(4-ethylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 4-(1,3-dioxoisoindolin-2-yl)benzoate involves the reaction of 4-(1,3-dioxoisoindolin-2-yl)benzoic acid with 3-(4-ethylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-ol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain the desired compound.
Applications De Recherche Scientifique
3-(4-ethylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 4-(1,3-dioxoisoindolin-2-yl)benzoate has been extensively studied in scientific research for its potential applications in various fields. One of the major areas of research is in the field of cancer therapy, where this compound has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Propriétés
Formule moléculaire |
C33H20F3NO7 |
|---|---|
Poids moléculaire |
599.5 g/mol |
Nom IUPAC |
[3-(4-ethylphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] 4-(1,3-dioxoisoindol-2-yl)benzoate |
InChI |
InChI=1S/C33H20F3NO7/c1-2-18-7-13-21(14-8-18)42-28-27(38)25-16-15-22(17-26(25)44-29(28)33(34,35)36)43-32(41)19-9-11-20(12-10-19)37-30(39)23-5-3-4-6-24(23)31(37)40/h3-17H,2H2,1H3 |
Clé InChI |
UUYQKFBUXLIGLQ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=C(C=C4)N5C(=O)C6=CC=CC=C6C5=O)C(F)(F)F |
SMILES canonique |
CCC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=C(C=C4)N5C(=O)C6=CC=CC=C6C5=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2-{3-Ethyl-2-[(E)-ethylimino]-4-oxo-thiazolidin-5-yl}-acetyl)-urea](/img/structure/B284609.png)
![N-cycloheptyl-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284610.png)
![N-(4-fluorophenyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284612.png)
![N-[5,6-dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-[2-(methylsulfanyl)phenyl]urea](/img/structure/B284614.png)
![N-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]pyrrolidine-1-carboxamide](/img/structure/B284617.png)
![N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]azepane-1-carboxamide](/img/structure/B284619.png)
![N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-1-indolinecarboxamide](/img/structure/B284620.png)
![N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-(2,3-dimethylphenyl)urea](/img/structure/B284621.png)
![N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-[5-(methylsulfonyl)-1,3-benzothiazol-2-yl]urea](/img/structure/B284622.png)
![N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-(tetrahydrofuran-2-ylmethyl)urea](/img/structure/B284623.png)
![N-(4-methyl-1,3-benzothiazol-2-yl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284624.png)
![N-cyclohexyl-N-methyl-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284626.png)
![Dimethyl 2-[({[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]amino}carbonyl)amino]terephthalate](/img/structure/B284628.png)
![Ethyl 4-{[(trifluoroacetyl)carbamoyl]amino}benzoate](/img/structure/B284629.png)